N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
Description
N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a cinnamamide-linked ethyl chain at position 4. This structure combines a triazole-thiazole fused system with aromatic and amide functionalities, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBROITYKKTIP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. The compound contains a thiazolo[3,2-b][1,2,4]triazole core and a cinnamide moiety, both known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure includes:
- Thiazolo[3,2-b][1,2,4]triazole : A heterocyclic ring system known for its reactivity and ability to interact with biological targets.
- Cinnamide moiety : Known for various pharmacological activities including anti-inflammatory and anticancer properties.
- Fluorophenyl group : Enhances metabolic stability and bioavailability.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN4O2S |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 894028-39-8 |
This compound's biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The thiazole and triazole rings can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and inflammation.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing cellular signaling pathways related to disease states.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential antibacterial or antifungal properties.
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold often exhibit significant anticancer activity. For instance:
- A study highlighted the effectiveness of related triazole derivatives against melanoma cells (B16-F10), demonstrating reduced cell viability and altered metastatic behavior .
- Cinnamides have been shown to possess antitumor effects by interacting with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Antimicrobial Effects
The presence of the triazole ring suggests potential antimicrobial properties. Triazoles are recognized for their antifungal activities and may also exhibit antibacterial effects:
- A review on 1,2,4-triazoles summarized their broad spectrum of activity against various pathogens including bacteria and fungi .
- Investigations into similar compounds have shown promising results against drug-resistant strains of bacteria .
Anti-inflammatory Activity
Cinnamides are noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide has been studied for its effectiveness against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential enzymatic pathways .
2. Anticancer Properties
Several studies have suggested that thiazole and triazole derivatives possess anticancer activity. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating cytotoxic effects with IC50 values indicating effective concentration levels for therapeutic use .
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This property could make it beneficial in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives including this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells via caspase activation pathways. Flow cytometry analysis confirmed an increase in the sub-G1 phase population indicative of cell death .
Chemical Reactions Analysis
Michael Addition at α,β-Unsaturated Cinnamamide Moiety
The α,β-unsaturated carbonyl system in the cinnamamide group undergoes Michael addition reactions with nucleophiles (e.g., thiols, amines). This reactivity is leveraged to modify the compound’s electronic profile or conjugate with biomolecules.
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Example Reaction :
| Reactants | Conditions | Product | Role in Modification |
|---|---|---|---|
| Thiols (e.g., cysteine) | Physiological pH, 37°C | Thio-Michael adduct | Enhances electrophilicity for target engagement |
Amide Hydrolysis
The ethyl-cinnamamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding cinnamic acid and the corresponding amine. This reaction is critical for prodrug strategies or metabolic studies.
| Starting Material | Reagents | Products | Application |
|---|---|---|---|
| Target compound | HCl/NaOH | Cinnamic acid + Thiazolo-triazole-ethylamine | Metabolite identification |
Electrophilic Aromatic Substitution (EAS) on 4-Fluorophenyl Group
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position. Halogenation or nitration can further functionalize the aromatic ring.
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Example : Nitration using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the meta position, altering electronic properties for enhanced bioactivity.
| Reaction Type | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta | Nitro derivative with increased polarity |
Thiazolo-Triazole Core Modifications
The fused thiazolo[3,2-b] triazole system participates in cyclization and ring-opening reactions:
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Cyclization : Under dehydrating conditions (e.g., POCl₃), the triazole nitrogen reacts with adjacent electrophiles to form extended heterocycles.
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Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the thiazole ring, generating intermediates for further functionalization .
| Reaction | Reagents | Products | Significance |
|---|---|---|---|
| Cyclization | POCl₃, DMF | Benzothiazine derivatives | Expands scaffold diversity |
| Ring-opening | NH₂NH₂, EtOH | Thiol-triazole intermediates | Precursors for hybrid molecules |
Nucleophilic Substitution at Ethyl Linker
The ethyl chain connecting the thiazolo-triazole and cinnamamide groups undergoes nucleophilic substitution with alkyl halides or aryl boronic acids via cross-coupling reactions (e.g., Suzuki-Miyaura).
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Example : Palladium-catalyzed coupling replaces the ethyl group with aryl moieties to modulate lipophilicity.
| Substrate | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Bromoethyl-thiazolo-triazole | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative |
Oxidation/Reduction Reactions
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Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties and binding affinity .
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Reduction : The α,β-unsaturated cinnamamide is reduced catalytically (H₂, Pd/C) to a saturated amide, eliminating Michael acceptor activity .
| Reaction | Reagents | Outcome | Biological Impact |
|---|---|---|---|
| Sulfoxidation | mCPBA, CH₂Cl₂ | Sulfoxide derivative | Enhanced solubility |
| Hydrogenation | H₂, Pd/C | Dihydrocinnamamide | Reduced electrophilicity |
Click Chemistry for Triazole Functionalization
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophoric groups (e.g., fluorophores, targeting ligands) .
| Alkyne Source | Azide Partner | Product | Application |
|---|---|---|---|
| Propargyl bromide | Sodium azide | 1,2,3-Triazole conjugate | Targeted drug delivery |
Key Research Findings
-
Structure-Activity Relationship (SAR) :
-
Kinetic Data :
Comparison with Similar Compounds
Anticonvulsant Activity
Key analogues and their activities are summarized below:
| Compound Name | Substituents | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) | 4-Fluorophenyl | 49.1 | Inactive | 1.9 |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) | 4-Propoxyphenyl | 63.4 | 63.4 | 1.7 |
| Carbamazepine (Reference) | N/A | 10.0 | >100 | <0.44 |
Key Findings :
- 3c (4-fluorophenyl derivative) exhibits high selectivity against maximal electroshock (MES)-induced seizures but is inactive in the pentylenetetrazol (PTZ) test. Its PI value (1.9) suggests moderate safety .
- 5b (4-propoxy derivative) shows dual activity in both MES and PTZ models, with a PI of 1.7, indicating broader efficacy but lower selectivity than 3c .
- The cinnamamide ethyl chain in the target compound may enhance binding affinity or bioavailability compared to simpler aryl substituents, though direct data are lacking.
Core Modifications
- Compound 9b: 2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole Substituents: 4-Methoxyphenyl (position 2), phenyl (position 6). Yield: 96%, m.p. 140–142°C.
Compound 10b : 6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
Side Chain Variations
- N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
Physicochemical Properties
| Property | Target Compound (Cinnamamide) | 3c (Fluorophenyl) | 5b (Propoxyphenyl) |
|---|---|---|---|
| Molecular Weight | ~439 g/mol (estimated) | 261.3 g/mol | 303.4 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | 2.8 | 3.2 |
| Water Solubility | Low | Low | Very Low |
Insights :
- The cinnamamide moiety increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but require formulation optimization .
- Fluorine in 3c balances electronegativity and lipophilicity, contributing to its favorable PI .
Spectral Data and Structural Confirmation
- 1H NMR Trends :
Q & A
Q. What are the recommended multi-step synthetic routes for N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential reactions such as:
- Step 1: Formation of the thiazolo-triazole core via cyclization reactions using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2: Alkylation or amidation to introduce the ethyl-cinnamamide side chain under reflux conditions with solvents like acetonitrile or dimethylformamide (DMF) .
- Step 3: Final purification via column chromatography or recrystallization.
Optimization Tips: - Use anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Monitor reaction progress via TLC (Rf values) or HPLC (retention time) .
Q. Which analytical techniques are essential for confirming structural integrity and purity during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and integration ratios (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays assess the pharmacological potential of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence polarization for binding affinity) .
- Cellular Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., IC50 determination) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., competitive binding with 3H-labeled ligands) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across synthetic batches?
Methodological Answer:
- Orthogonal Validation: Cross-check results using alternative assays (e.g., SPR for binding kinetics vs. cellular assays) .
- Batch Analysis: Compare HPLC purity profiles and MS spectra to identify impurities affecting activity .
- Structural Confirmation: Single-crystal X-ray diffraction to rule out polymorphic variations or stereochemical anomalies .
Q. What computational modeling approaches predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can reaction yield be optimized in one-pot synthesis while minimizing side products?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst Screening: Test Pd/C or organocatalysts for tandem reactions (e.g., simultaneous cyclization and amidation) .
- Temperature Gradients: Apply microwave-assisted synthesis to accelerate steps and reduce decomposition .
Q. How do substituents (e.g., 4-fluorophenyl) influence reactivity and biological interactions?
Methodological Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution, stabilizing the thiazole-triazole core .
- Lipophilicity Impact: LogP calculations (e.g., via ChemDraw) correlate fluorophenyl groups with improved blood-brain barrier permeability .
- Structure-Activity Relationship (SAR): Compare analogs (e.g., 4-chloro vs. 4-fluoro derivatives) in kinase inhibition assays to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
